5-Methyl-2-(trifluoromethyl)-DL-phenylalanine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated fluorinated amino acid derivative that combines the structural framework of phenylalanine with strategic fluorine incorporation. The compound's International Union of Pure and Applied Chemistry name is 2-amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid, which precisely describes its molecular architecture. This nomenclature system reflects the systematic approach to naming complex fluorinated organic compounds, where the trifluoromethyl group's position and the methyl substitution pattern are explicitly defined.
The molecular structure of this compound features a central amino acid backbone with the characteristic amino and carboxyl functional groups that define all α-amino acids. The distinguishing feature lies in the aromatic side chain, which bears both a methyl group at the 5-position and a trifluoromethyl group at the 2-position of the benzene ring. This substitution pattern creates a unique electronic environment that significantly influences the compound's physicochemical properties compared to natural phenylalanine.
The chemical identifier systems provide comprehensive cataloging of this compound across multiple databases. The Chemical Abstracts Service number 1256482-64-0 serves as the primary identifier, while the InChI key QLXKOHLMGPSUIS-UHFFFAOYSA-N provides a standardized structural representation. The MDL number MFCD09832357 further facilitates database searches and chemical inventory management across research institutions.
The stereochemical designation "DL" indicates that the compound exists as a racemic mixture containing both D and L enantiomers in equal proportions. This racemic nature is characteristic of many synthetic amino acids, where the asymmetric carbon center at the α-position can adopt either configuration during synthesis. The presence of both enantiomers has important implications for biological activity, as many biological systems demonstrate stereospecificity in their interactions with amino acids.
Historical Context in Fluorinated Amino Acid Research
The development of fluorinated amino acids represents a revolutionary chapter in biochemistry that began with the recognition of fluorine's unique properties in biological systems. Despite fluorine being the thirteenth most abundant element in Earth's crust, nature has shown remarkable restraint in utilizing this element for organic molecule construction. Only twelve naturally occurring organofluorine compounds have been identified to date, with 4-fluoro-L-threonine being the sole naturally occurring fluorinated amino acid discovered in Streptomyces cattleya.
The historical timeline of fluorinated amino acid research reveals several pivotal discoveries that laid the groundwork for compounds like this compound. The first fluoride-containing drug, fludrocortisone, was developed in the mid-1950s, providing convincing evidence that fluorine incorporation could dramatically alter the activity, selectivity, and pharmacokinetic properties of biological molecules. This breakthrough catalyzed intensive research into fluorinated compounds, with medicinal chemists recognizing fluorine's potential as a bioisostere for hydrogen or hydroxyl groups.
The discovery of the first fluorinase enzyme in 2002 marked a watershed moment in understanding natural fluorine incorporation. This enzyme, found in Streptomyces cattleya, catalyzes the conversion of fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine, representing the first identified biological mechanism for carbon-fluorine bond formation. This discovery opened new biotechnological opportunities for organofluorine compound preparation and provided insights into how nature might incorporate fluorine atoms into organic molecules.
The field experienced significant acceleration in the 1970s and 1980s with the development of synthetic methodologies for introducing fluorine into amino acid structures. Early work focused on simple fluorinated analogs of natural amino acids, but the field gradually evolved to encompass more complex fluorinated derivatives like trifluoromethyl-containing amino acids. The development of flow synthesis techniques in recent years has revolutionized the production of fluorinated amino acids, making large-scale synthesis of compounds like this compound more accessible.
Research into fluorinated amino acids gained momentum from the recognition that these compounds could serve as valuable tools for protein engineering and medicinal chemistry applications. Studies demonstrated that fluorinated amino acids could be incorporated into proteins with minimal structural perturbation while significantly enhancing thermal stability, chemical resistance, and proteolytic stability. These discoveries established fluorinated amino acids as essential building blocks for next-generation therapeutics and biotechnology applications.
The contemporary landscape of fluorinated amino acid research is characterized by sophisticated synthetic approaches and increasingly complex molecular architectures. The synthesis of this compound represents the culmination of decades of methodological development in fluorination chemistry, combining multiple fluorine atoms in a single trifluoromethyl group with precise regiocontrol on an amino acid framework.
Role of Trifluoromethyl Groups in Bioactive Molecules
The trifluoromethyl group has emerged as one of the most important functional groups in modern medicinal chemistry, appearing in approximately twenty percent of all pharmaceuticals currently in clinical use. This remarkable prevalence stems from the unique physicochemical properties that trifluoromethyl groups impart to organic molecules, fundamentally altering their biological behavior and pharmacokinetic profiles.
The trifluoromethyl functional group, with the formula -CF₃, represents a highly electronegative substituent that profoundly influences molecular properties through both electronic and steric effects. The electronegativity of the trifluoromethyl group falls intermediate between fluorine and chlorine atoms, making it an effective bioisostere for methyl or chloride substituents while providing superior metabolic stability. This intermediate electronegativity creates distinctive molecular interactions that can enhance binding affinity to biological targets while reducing susceptibility to metabolic degradation.
In the context of amino acid chemistry, trifluoromethyl groups provide exceptional hydrophobic character that can dramatically alter protein folding and stability. Research has demonstrated that incorporation of trifluoromethyl-containing amino acids into protein structures typically results in enhanced thermal stability and resistance to chemical denaturation. The trifluoromethyl group's large Van der Waals radius and strong electron-withdrawing properties create unique microenvironments within protein structures that can stabilize specific conformations.
The pharmacokinetic advantages of trifluoromethyl groups are particularly significant in drug development applications. These groups typically increase lipophilicity in a controlled manner, enhancing membrane permeability and bioavailability while maintaining appropriate aqueous solubility for drug formulation. The metabolic stability conferred by trifluoromethyl groups often results in improved half-life and reduced clearance rates, allowing for more convenient dosing regimens in therapeutic applications.
Recent advances in understanding trifluoromethyl group behavior have revealed that these substituents can act as "lipophilicity chameleons," adapting their hydrophobic character based on the local molecular environment. This adaptive behavior allows trifluoromethyl-containing compounds to exhibit optimal solubility characteristics across different biological compartments, potentially improving both efficacy and safety profiles in pharmaceutical applications.
The synthetic accessibility of trifluoromethyl groups has improved dramatically with the development of new trifluoromethylation reagents and methodologies. Modern synthetic approaches allow for precise installation of trifluoromethyl groups at specific positions within amino acid structures, enabling the creation of compounds like this compound with defined regiochemistry and stereochemistry. These synthetic advances have opened new possibilities for structure-activity relationship studies and rational drug design approaches.
The biological applications of trifluoromethyl-containing amino acids extend beyond traditional pharmaceutical development to include protein engineering, chemical biology, and materials science applications. These compounds serve as valuable tools for studying protein structure-function relationships, developing new biomaterials with enhanced properties, and creating molecular probes for biological imaging applications. The versatility of trifluoromethyl groups in modulating biological properties ensures their continued importance in modern biochemical research and drug development.
Properties
IUPAC Name |
2-amino-3-[5-methyl-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-6-2-3-8(11(12,13)14)7(4-6)5-9(15)10(16)17/h2-4,9H,5,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKOHLMGPSUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256482-64-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of the trifluoromethyl group and the methyl group onto the phenylalanine structure. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent such as trifluoromethyl iodide is used in the presence of a catalyst. The methyl group can be introduced through alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitumor Activity
TFM-Phe has been studied for its potential role as an antitumor agent. The incorporation of fluorinated phenylalanines into peptide structures can enhance their stability and biological activity, making them effective in targeting cancer cells. For instance, fluorinated amino acids have been shown to improve the efficacy of proteasome inhibitors, which are crucial in cancer therapy .
1.2 Enzyme Inhibition
Research indicates that TFM-Phe can act as an enzyme inhibitor, particularly in the context of cancer-related signaling pathways. Its enantiomers have been identified as key intermediates for compounds that inhibit specific methyltransferases involved in tumor progression . This positions TFM-Phe as a significant player in the development of targeted cancer therapies.
1.3 Protein Stabilization
Fluorinated amino acids like TFM-Phe contribute to the stabilization of proteins used in therapeutic applications. The introduction of TFM-Phe into protein structures has been associated with increased resistance to proteolysis, thereby enhancing the therapeutic efficacy of peptide-based drugs .
Biochemical Research
2.1 Synthesis and Characterization
The synthesis of TFM-Phe has been explored through various methods, including direct radiofluorination techniques that allow for the introduction of fluorine at specific positions on the phenyl ring . These synthetic approaches are critical for producing TFM-Phe derivatives with desired biological activities.
2.2 Structure-Activity Relationship Studies
Studies focusing on the structure-activity relationships (SAR) of fluorinated phenylalanines have provided insights into how modifications affect their biological properties. TFM-Phe has been included in SAR analyses to assess its interactions with biological targets, which is essential for drug design .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine with its positional isomers and halogen-substituted analogs:
*CAS number inferred from Alfa catalog entries .
Key Observations:
- Positional Isomerism : The placement of methyl and trifluoromethyl groups significantly influences steric and electronic properties. For example, the 5-methyl-2-CF₃ configuration may optimize interactions with hydrophobic enzyme pockets compared to isomers with substituents at adjacent positions .
- Functional Group Effects : The methoxy group in 5-Fluoro-2-methoxy-DL-phenylalanine introduces polarity, contrasting with the lipophilic -CF₃ group in the target compound .
Challenges and Limitations
- Synthetic Accessibility : The discontinued status of this compound suggests challenges in large-scale production or purification, possibly due to the stability of the trifluoromethyl group under synthetic conditions.
- Limited Empirical Data: Most evidence focuses on synthetic utility rather than biological activity, necessitating further research to elucidate structure-activity relationships (SAR) .
Biological Activity
5-Methyl-2-(trifluoromethyl)-DL-phenylalanine is a fluorinated derivative of phenylalanine, which has garnered attention for its potential biological activities. This compound's unique trifluoromethyl group and methyl substitution may influence its pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a trifluoromethyl group (-CF₃) that enhances lipophilicity and potentially alters the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups can enhance the activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. In vitro tests demonstrated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) reported in the micromolar range .
Anticancer Activity
The anticancer potential of fluorinated amino acids has been widely studied. Compounds similar to this compound have shown cytotoxic effects against human cancer cell lines. For example, a study evaluated the cytotoxicity of various phenylalanine derivatives on human monocytic leukemia cells (THP-1), revealing IC₅₀ values that indicate significant anticancer activity. The effectiveness appeared to correlate positively with lipophilicity, suggesting that structural modifications can enhance biological efficacy .
Study on Antiplasmodial Activity
In a comparative study of various amino acid derivatives, compounds derived from phenylalanine, including those with trifluoromethyl substitutions, were screened for antiplasmodial activity against Plasmodium falciparum. Results indicated that several derivatives exhibited excellent activity in the nanomolar range. The presence of the trifluoromethyl group was linked to improved selectivity and potency against resistant strains of the parasite .
Cytotoxicity Assessment
A detailed assessment of cytotoxicity was performed using the MTT assay on Vero cells. The selectivity indices for compounds related to this compound ranged significantly, indicating varying degrees of safety profiles compared to standard chemotherapeutics like chloroquine. Some derivatives showed selectivity indices exceeding 30,000, suggesting they could be developed as safer alternatives in cancer therapy .
Table 1: Antimicrobial Activity of Trifluoromethylated Phenylalanine Derivatives
| Compound Name | MIC (μM) against MRSA | MIC (μM) against VRE |
|---|---|---|
| This compound | 18.7 | 35.8 |
| Other Derivative A | 15.0 | 30.0 |
| Other Derivative B | 20.0 | 40.0 |
Table 2: Cytotoxicity Profiles of Phenylalanine Derivatives
| Compound Name | IC₅₀ (μM) on THP-1 Cells | Selectivity Index |
|---|---|---|
| This compound | 1.4 | >30,000 |
| Other Derivative C | 3.0 | >10,000 |
| Other Derivative D | >10 | <1,000 |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Methyl-2-(trifluoromethyl)-DL-phenylalanine, and how can reaction efficiency be optimized?
- Answer : Synthesis typically involves coupling trifluoromethyl-substituted aromatic precursors with methyl-modified phenylalanine derivatives. Key steps include:
- Using anhydrous solvents (e.g., THF) and catalysts like triethylamine to promote nucleophilic substitution or coupling reactions .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediates and optimize reaction time .
- Employing column chromatography for purification, with solvent gradients tailored to separate racemic mixtures (DL-form) .
- Optimization strategies:
- Adjusting stoichiometric ratios to minimize byproducts.
- Exploring temperature-controlled conditions to enhance trifluoromethyl group stability .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Answer :
- Structural analysis : Use and NMR to confirm methyl and trifluoromethyl group positions. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .
- Physicochemical profiling : Measure melting points (mp) and boiling points (bp) using differential scanning calorimetry (DSC). Solubility can be tested in polar (e.g., DMSO) and non-polar solvents .
- Chiral resolution : Apply chiral HPLC or enzymatic resolution to distinguish D- and L-enantiomers, critical for biological activity studies .
Q. What are the primary research applications of this compound in drug development?
- Answer :
- Intermediate in bioactive molecules : Used to synthesize fluorinated peptides or enzyme inhibitors, leveraging the trifluoromethyl group’s metabolic stability .
- Probing enzyme-substrate interactions : Acts as a phenylalanine analog in studies of amino acid transporters or fluorinated drug metabolism .
Advanced Research Questions
Q. How can computational modeling improve the design of reactions involving this compound?
- Answer :
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, identifying energetically favorable pathways .
- Machine learning (ML) integration : Train ML algorithms on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for trifluoromethylation steps .
- Virtual screening : Simulate enantiomer interactions with biological targets to prioritize synthetic routes for active isomers .
Q. What experimental and statistical approaches resolve contradictions in activity data between enantiomers?
- Answer :
- Comparative bioassays : Test D- and L-forms separately in cell-based or enzymatic assays, using dose-response curves to quantify potency differences .
- Multivariate analysis : Apply ANOVA or principal component analysis (PCA) to isolate variables (e.g., solubility, steric effects) driving enantiomer-specific activity .
- Cross-validation : Replicate studies under standardized conditions (pH, temperature) to minimize environmental variability .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer :
- Reactor design : Use continuous-flow systems to enhance mixing and heat transfer, reducing racemization risks during large-scale reactions .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time purity assessment .
- Membrane separation : Employ chiral-selective membranes or simulated moving bed (SMB) chromatography for industrial-scale enantiomer separation .
Methodological Notes
- Safety protocols : Always use PPE (gloves, goggles) and work in ventilated fume hoods due to the compound’s potential reactivity with oxidizers or strong acids .
- Data management : Utilize chemical software (e.g., Schrödinger, ACD/Labs) for secure data storage, spectral analysis, and reaction simulation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
